exo-2-Bromonorbornane

Catalog No.
S663202
CAS No.
2534-77-2
M.F
C7H11B
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-2-Bromonorbornane

CAS Number

2534-77-2

Product Name

exo-2-Bromonorbornane

IUPAC Name

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane

Molecular Formula

C7H11B

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1

InChI Key

QXYOAWHKJRWNID-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2Br

Canonical SMILES

C1CC2CC1CC2Br

The exact mass of the compound Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

exo-2-Bromonorbornane (CAS 2534-77-2) is a highly reactive, strained bicyclic alkyl halide utilized extensively as a stereospecific building block and mechanistic probe in advanced organic synthesis. Characterized by its rigid[2.2.1] bicyclic framework and an exocyclic bromine atom, this compound is a benchmark substrate for generating nonclassical carbocations and alkyl radicals [1]. In industrial and advanced laboratory settings, it is procured primarily for its exceptional performance in nucleophilic substitutions, transition-metal-catalyzed cross-couplings, and radical-mediated aminations, where its geometry dictates highly predictable stereochemical outcomes compared to unstrained or acyclic analogs.

Substituting exo-2-bromonorbornane with its endo-isomer or unstrained monocyclic analogs (such as cyclohexyl bromide) fundamentally alters reaction kinetics and product distributions [1]. The endo-isomer lacks the stereoelectronic alignment required for anchimeric assistance (sigma-bond participation), resulting in drastically slower ionization rates and requiring harsher conditions that promote unwanted elimination byproducts. Similarly, monocyclic secondary bromides suffer from sluggish SN1 reactivity and a high propensity for beta-elimination or loss of stereocenter integrity during cross-coupling. Procurement of the exact exo-isomer is therefore critical for ensuring rapid, high-yield, and stereoselective functionalization in complex synthetic workflows.

Kinetic Acceleration in Solvolytic Functionalization

In solvolytic reactions, the exo-isomer demonstrates massive kinetic acceleration due to sigma-bond participation forming a nonclassical carbocation, whereas the endo-isomer reacts significantly slower under identical conditions [1].

Evidence DimensionRelative SN1 solvolysis rate
Target Compound Data~350-fold kinetic acceleration
Comparator Or Baselineendo-2-bromonorbornane (baseline rate = 1)
Quantified Difference350x faster ionization
ConditionsSolvolysis (e.g., acetolysis) forming the 2-norbornyl cation

Procuring the exo-isomer enables rapid, high-yield substitutions under mild conditions, avoiding the harsh heating and competitive elimination pathways associated with the endo-isomer.

Stereochemical Integrity in Iron-Catalyzed Cross-Coupling

During iron-catalyzed directed alkylation of carboxamides, exo-2-bromonorbornane acts as a highly selective electrophile, yielding the less hindered exo-alkylated product exclusively, whereas other secondary cyclic halides suffer from significant stereochemical degradation [1].

Evidence DimensionProduct stereoretention during alkylation
Target Compound DataSelectively yields the less hindered exo-alkylated product (>95% selectivity)
Comparator Or Baselinetrans-4-tert-butylcyclohexyl tosylate (stereochemistry decreased to 72:28)
Quantified DifferenceComplete stereocontrol vs. significant loss of stereochemical integrity
ConditionsFe(acac)3-catalyzed directed alkylation with ArZnBr base

Guarantees predictable stereochemical outcomes when appending bulky bicyclic motifs to pharmaceutical intermediates, eliminating the need for costly downstream isomer separations.

Stereoconvergent Radical Amination Efficiency

In palladium-catalyzed cross-couplings with nitrogen nucleophiles, exo-2-bromonorbornane serves as a highly efficient radical precursor, driving the reaction to a stereoconvergent outcome that overwhelmingly favors the exo-imine product[1].

Evidence DimensionDiastereoselectivity of N-alkyl imine formation
Target Compound Data>97% exo-product formation via alkyl radical intermediate
Comparator Or BaselineAcyclic secondary bromides (which often yield isomeric mixtures)
Quantified DifferenceNear-perfect (>97%) exo-diastereoselectivity driven by the rigid bicyclic framework
ConditionsPalladium-catalyzed cross-coupling with nitrogen nucleophiles

Provides a highly reliable, stereoconvergent pathway for synthesizing complex bicyclic amines, making it an ideal precursor for drug discovery libraries.

Stereoselective Synthesis of Norbornyl-Appended Pharmaceuticals

Leveraging its complete stereocontrol in transition-metal-catalyzed cross-couplings, exo-2-bromonorbornane is the preferred precursor for introducing rigid, lipophilic bicyclic motifs into drug candidates. This improves metabolic stability without complicating the isomeric purity of the active pharmaceutical ingredient [1].

Precursor for Radical-Mediated Aminations and Reductions

Its ability to efficiently generate alkyl radicals that recombine with >97% exo-selectivity makes it an ideal starting material for synthesizing complex bicyclic amines and imines via palladium-catalyzed carboamination workflows, streamlining the production of nitrogen-containing heterocycles [2].

Mechanistic Benchmarking in Physical Organic Chemistry

Due to its massive solvolysis rate acceleration compared to the endo-isomer, this compound remains the gold standard for calibrating new computational models and investigating nonclassical carbocation dynamics in advanced academic and industrial research[3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29342-65-2
2534-77-2

Wikipedia

Exo-2-Bromonorbornane

Dates

Last modified: 08-15-2023

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